molecular formula C20H14O2 B8113375 3,3'-Dihydroxy binaphthalene

3,3'-Dihydroxy binaphthalene

Cat. No.: B8113375
M. Wt: 286.3 g/mol
InChI Key: CKBLTMGPJAACEY-UHFFFAOYSA-N
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Description

3,3’-Dihydroxy binaphthalene is an organic compound belonging to the binaphthalene family It consists of two naphthalene units connected at the 3 and 3’ positions, each bearing a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-dihydroxy binaphthalene typically involves the oxidative coupling of 2-naphthol derivatives. One common method is the oxidative coupling polymerization using copper(II) chloride and (-)-sparteine in methanol at room temperature . This method allows for the enantiomer-selective polymerization of the compound.

Industrial Production Methods: Industrial production of 3,3’-dihydroxy binaphthalene often involves multi-step synthetic routes starting from commercially available naphthol derivatives. The process may include halogenation, coupling reactions, and subsequent purification steps to obtain the desired product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Dihydroxy binaphthalene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products:

Scientific Research Applications

3,3’-Dihydroxy binaphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-dihydroxy binaphthalene involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with electrophiles, while the aromatic rings can participate in π-π stacking interactions. These interactions play a crucial role in its catalytic and biological activities .

Comparison with Similar Compounds

    2,2’-Dihydroxy binaphthalene: Similar structure but with hydroxyl groups at the 2 and 2’ positions.

    3,3’-Dimethoxy binaphthalene: Similar structure but with methoxy groups instead of hydroxyl groups.

    3,3’-Dihydroxy-2,2’-dimethoxy binaphthalene: Contains both hydroxyl and methoxy groups.

Uniqueness: 3,3’-Dihydroxy binaphthalene is unique due to its specific hydroxyl group positioning, which significantly influences its electronic and steric properties. This uniqueness makes it a valuable compound for specific catalytic and synthetic applications .

Properties

IUPAC Name

4-(3-hydroxynaphthalen-1-yl)naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2/c21-15-9-13-5-1-3-7-17(13)19(11-15)20-12-16(22)10-14-6-2-4-8-18(14)20/h1-12,21-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBLTMGPJAACEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C3=CC(=CC4=CC=CC=C43)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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